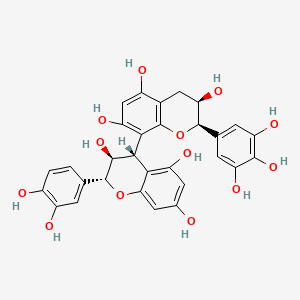

(+)-Catechin-(4alpha->8)-(-)-epigallocatechin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

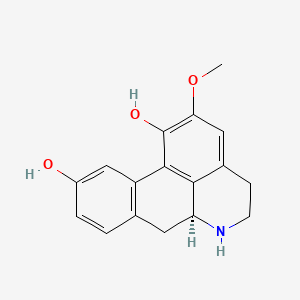

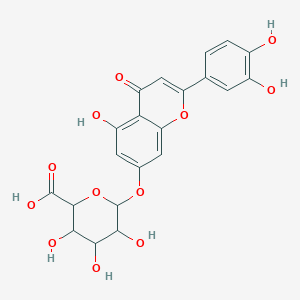

(+)-catechin-(4alpha->8)-(-)-epigallocatechin is a proanthocyanidin consisting of (+)-catechin and (-)-epigallocatechin units joined by a (4alpha->8)-linkage. It has a role as a metabolite. It is a hydroxyflavan, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a (+)-catechin and a (-)-epigallocatechin.

Aplicaciones Científicas De Investigación

Dietary Sources and Epidemiological Evaluation

(+)-Catechin and (-)-epigallocatechin, both belonging to the flavonoid class, are present in various foods and beverages, including fruits, vegetables, and chocolate. These compounds are integral to assessing the impact of catechins on chronic diseases, with concentrations varying significantly among different food sources (Arts, van de Putte, & Hollman, 2000).

Analysis and Quantification Techniques

Advanced analytical techniques such as high-performance liquid chromatography (HPLC) have been employed for the precise determination of catechin levels in various food and beverage samples. This methodological advancement facilitates the accurate assessment of catechin content for epidemiological and nutritional studies (Nishitani & Sagesaka, 2004).

Antimicrobial Activity

Catechins, including epigallocatechin gallate (EGCG), have shown promising antimicrobial properties, particularly against bacterial DNA gyrase, an enzyme critical for bacterial replication. This suggests potential therapeutic applications in treating bacterial infections (Gradišar et al., 2007).

Effects on Bone Metabolism

Research indicates that catechins such as epigallocatechin (EGC) positively influence bone metabolism. They promote osteoblastic activity and inhibit osteoclast differentiation, highlighting their potential in managing bone-related diseases (Ko et al., 2009).

Antioxidant and Stabilizing Properties

Catechins, identified as potent antioxidants, also demonstrate significant stabilizing effects on certain oils, indicating their potential in enhancing the shelf life and nutritional value of food products (Wanasundara & Shahidi, 1996).

Interaction with Human Cells

Catechins interact with human erythrocytes, offering protection against oxidative damage. This interaction sheds light on the broader physiological impacts of catechins, including their potential role in preventing diseases associated with oxidative stress (Naparło et al., 2020).

Potential in Cancer Treatment

Catechins like epigallocatechin gallate (EGCG) have shown potential in inhibiting the proliferation of breast cancer cells. This highlights their prospective role in cancer therapy, although more research is needed to fully understand their mechanisms and efficacy (Rosengren, 2003).

Stability and Degradation Kinetics

Studying the stability of catechins in various conditions is crucial for their application in food technology and pharmaceuticals. Research has focused on their stability in different pH environments, which is vital for their effective use in various products (Zhu et al., 1997).

Propiedades

Nombre del producto |

(+)-Catechin-(4alpha->8)-(-)-epigallocatechin |

|---|---|

Fórmula molecular |

C30H26O13 |

Peso molecular |

594.5 g/mol |

Nombre IUPAC |

(2R,3R)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C30H26O13/c31-12-6-17(35)23-22(7-12)42-29(10-1-2-14(32)16(34)3-10)27(41)25(23)24-18(36)9-15(33)13-8-21(39)28(43-30(13)24)11-4-19(37)26(40)20(38)5-11/h1-7,9,21,25,27-29,31-41H,8H2/t21-,25+,27+,28-,29-/m1/s1 |

Clave InChI |

YJMNEZANCYQLJR-QKFRQTJPSA-N |

SMILES isomérico |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |

SMILES canónico |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1252075.png)

![(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1252088.png)

![2-[4-[(3R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid](/img/structure/B1252092.png)